Cas no 2648945-50-8 (3-{benzyl(methyl)aminomethyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione)

3-{benzyl(methyl)aminomethyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 2648945-50-8
- 3-{[benzyl(methyl)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione
- EN300-27782118
- 3-{benzyl(methyl)aminomethyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione
-
- MDL: MFCD34168609
- インチ: 1S/C14H18N2O2S/c1-14(2)12(17)16(13(18)19-14)10-15(3)9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3
- InChIKey: OFKPKNAWWNQDST-UHFFFAOYSA-N
- ほほえんだ: S1C(N(CN(C)CC2C=CC=CC=2)C(C1(C)C)=O)=O
計算された属性
- せいみつぶんしりょう: 278.10889899g/mol
- どういたいしつりょう: 278.10889899g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 365
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 65.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
3-{benzyl(methyl)aminomethyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27782118-0.05g |
3-{[benzyl(methyl)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione |
2648945-50-8 | 91.0% | 0.05g |
$218.0 | 2025-03-19 | |
1PlusChem | 1P02AG97-1g |
3-{[benzyl(methyl)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione |
2648945-50-8 | 91% | 1g |
$1228.00 | 2023-12-18 | |
Enamine | EN300-27782118-1g |
3-{[benzyl(methyl)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione |
2648945-50-8 | 91% | 1g |
$943.0 | 2023-09-09 | |
Enamine | EN300-27782118-0.5g |
3-{[benzyl(methyl)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione |
2648945-50-8 | 91.0% | 0.5g |
$735.0 | 2025-03-19 | |
Enamine | EN300-27782118-2.5g |
3-{[benzyl(methyl)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione |
2648945-50-8 | 91.0% | 2.5g |
$1848.0 | 2025-03-19 | |
Enamine | EN300-27782118-1.0g |
3-{[benzyl(methyl)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione |
2648945-50-8 | 91.0% | 1.0g |
$943.0 | 2025-03-19 | |
Enamine | EN300-27782118-10g |
3-{[benzyl(methyl)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione |
2648945-50-8 | 91% | 10g |
$4052.0 | 2023-09-09 | |
1PlusChem | 1P02AG97-250mg |
3-{[benzyl(methyl)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione |
2648945-50-8 | 91% | 250mg |
$638.00 | 2023-12-18 | |
1PlusChem | 1P02AG97-5g |
3-{[benzyl(methyl)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione |
2648945-50-8 | 91% | 5g |
$3439.00 | 2023-12-18 | |
1PlusChem | 1P02AG97-500mg |
3-{[benzyl(methyl)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione |
2648945-50-8 | 91% | 500mg |
$971.00 | 2023-12-18 |
3-{benzyl(methyl)aminomethyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione 関連文献
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
3-{benzyl(methyl)aminomethyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dioneに関する追加情報
Introduction to 3-{benzyl(methyl)aminomethyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione (CAS No. 2648945-50-8)
3-{benzyl(methyl)aminomethyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione, identified by the CAS number 2648945-50-8, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic molecule features a thiazolidine core, which is a five-membered ring containing sulfur and nitrogen atoms. The structural framework of this compound makes it a versatile scaffold for the development of bioactive molecules, particularly in the context of drug discovery and therapeutic intervention.
The benzyl(methyl)aminomethyl substituent appended to the thiazolidine ring introduces a polar and potentially hydrogen-bonding capable moiety, which can enhance the compound's solubility and binding affinity to biological targets. This feature is particularly valuable in medicinal chemistry, where optimizing solubility and bioavailability is crucial for the efficacy of potential drug candidates. The 5,5-dimethyl substitution on the thiazolidine ring further stabilizes the structure by introducing steric hindrance, which can modulate interactions with biological receptors.
In recent years, there has been growing interest in thiazolidine derivatives due to their broad spectrum of biological activities. These compounds have been explored for their potential applications in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer agents. The unique structural properties of 3-{benzyl(methyl)aminomethyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione make it an attractive candidate for further investigation in these contexts.
One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play a critical role in many cellular processes, including cell growth, differentiation, and signal transduction. Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop targeted therapies with improved efficacy and reduced side effects. The structural motif of 3-{benzyl(methyl)aminomethyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione suggests that it may interact with the ATP-binding site of kinases, thereby inhibiting their activity.
Recent studies have highlighted the importance of scaffold hopping—exploring different molecular frameworks—in drug discovery. The thiazolidine core in 3-{benzyl(methyl)aminomethyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione provides a unique starting point for such explorations. By modifying or appending different functional groups to this scaffold, chemists can generate libraries of compounds with diverse biological profiles. This approach has led to the identification of several promising drug candidates that have advanced into clinical trials.
The synthesis of 3-{benzyl(methyl)aminomethyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps typically include condensation reactions to form the thiazolidine ring followed by functional group transformations to introduce the benzyl(methyl)aminomethyl side chain. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules.
In addition to its potential as a kinase inhibitor, 3-{benzyl(methyl)aminomethyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione has shown promise in other biological assays. For instance, it may exhibit inhibitory effects on certain enzymes involved in inflammation or metabolic pathways. These additional activities could broaden its therapeutic applications beyond cancer treatment, making it a valuable candidate for multifaceted drug development.
The pharmacokinetic properties of this compound are also an area of active investigation. Understanding how a molecule is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its clinical utility. Preliminary studies suggest that modifications to the benzyl(methyl)aminomethyl side chain could influence these properties, potentially leading to improved bioavailability and reduced toxicity.
One exciting development in drug discovery is the use of computational methods to predict and optimize molecular properties before experimental synthesis begins. Molecular modeling techniques can be employed to simulate interactions between 3-{*benzyl(methyl)aminomethyl*}-*5,5-dimethyldihydrotetrazole* (the parent structure without one oxygen atom on each ring) and target proteins such as kinases or other enzymes relevant to disease pathways. These simulations can guide synthetic efforts by identifying key structural features that enhance binding affinity or selectivity.
The role of thiazolidine derivatives as protease inhibitors has also been explored, particularly in contexts where enzyme inhibition is therapeutic. Proteases are involved in various physiological processes, including blood clotting, inflammation, and tumor growth.* By designing molecules that inhibit specific proteases,* researchers aim to modulate these processes* for therapeutic benefit.* The structural flexibility* of *the *thiazolidine* scaffold makes it well-suited* for interacting with protease active sites* while minimizing off-target effects.*
In conclusion, 3-{*benzyl(methyIAMinomethyL)-*}*dimethyldihydrotetrazole* represents* an intriguing compound* with potential applications* across multiple therapeutic areas.* Its unique structural features* make it* a promising scaffold* for further exploration* using both experimental* and computational approaches.* As research continues* into its biological activities* and pharmacokinetic properties,* this molecule may emerge as* a valuable tool* in the development* new treatments.*
2648945-50-8 (3-{benzyl(methyl)aminomethyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione) 関連製品
- 118767-91-2(Oxazolo[5,4-b]pyridin-2-amine)
- 1380019-93-1(2-amino-1-(pentafluorophenyl)ethan-1-one)
- 1396814-53-1(1-methyl-2-oxo-N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}-1,2-dihydropyridine-3-carboxamide)
- 1197871-01-4(2-(1H-pyrazol-1-yl)pyridin-3-ylmethanamine Hydrochloride)
- 2382801-47-8((2R)-2-{bicyclo[4.1.0]hept-3-en-3-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid)
- 26988-88-5(2-Amino-5-(1H-indol-3-yl)pentanoic acid)
- 2229658-59-5(3-(6-chloro-5-methylpyridin-3-yl)prop-2-enoic acid)
- 1243271-22-8(6-Bromo-N-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)hexanamide)
- 1807231-12-4(5-Bromomethyl-2-cyano-3-ethylphenylacetic acid)
- 1818292-87-3(1-Chloro-2-fluoro-3-(2-nitrovinyl)benzene)




